molecular formula C11H16N2O B13518676 2-Methoxy-4-(piperidin-3-yl)pyridine

2-Methoxy-4-(piperidin-3-yl)pyridine

Cat. No.: B13518676
M. Wt: 192.26 g/mol
InChI Key: CAGGOMJNGHUMAT-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-3-yl)pyridine typically involves the reaction of 2-methoxypyridine with a piperidine derivative. One common method includes the nucleophilic substitution reaction where the piperidine ring is introduced to the pyridine core under basic conditions. The reaction can be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-(piperidin-3-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(piperidin-3-yl)pyridine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The position of the methoxy and piperidinyl groups can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methoxy-4-piperidin-3-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-14-11-7-9(4-6-13-11)10-3-2-5-12-8-10/h4,6-7,10,12H,2-3,5,8H2,1H3

InChI Key

CAGGOMJNGHUMAT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2CCCNC2

Origin of Product

United States

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